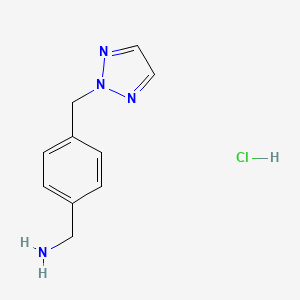

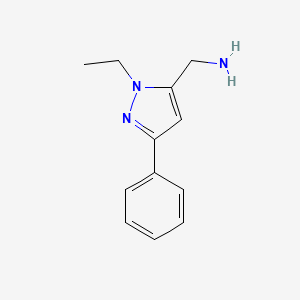

![molecular formula C10H13Cl2NO B1471444 3-[(2-Chlorophenoxy)methyl]azetidine hydrochloride CAS No. 1864056-68-7](/img/structure/B1471444.png)

3-[(2-Chlorophenoxy)methyl]azetidine hydrochloride

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular structure of “3-[(2-Chlorophenoxy)methyl]azetidine hydrochloride” can be represented by the InChI code1S/C9H10ClNO.ClH/c10-8-3-1-2-4-9(8)12-7-5-11-6-7;/h1-4,7,11H,5-6H2;1H . Physical and Chemical Properties Analysis

The compound has a molecular weight of 220.1 . It is a solid at room temperature . The IUPAC name is "3-(2-chlorophenoxy)azetidine hydrochloride" .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactivity

- An efficient synthesis route for 2-aryl-3,3-dichloroazetidines, a subclass of azaheterocycles, through reduction of 4-aryl-3,3-dichloro-2-azetidinones has been described. This process involves ketene-imine [2 + 2] cycloaddition, showcasing the compound's reactivity and potential as an intermediate for further chemical transformations (Dejaegher, Mangelinckx, & de Kimpe, 2002).

- The synthesis of 3-mercapto-1-(1,3-thiazolin-2-yl)azetidine hydrochloride demonstrates the compound's versatility in nucleophilic substitution reactions and its potential for industrial applications due to the mild reaction conditions and high product purity achieved (Zhang Zhi-bao, 2011).

Biological Applications

- 3-(Naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride (KHG26792) has shown protective effects against hypoxia-induced toxicity in microglia by suppressing microglial activation. This suggests its potential use in treating central nervous system diseases related to activated microglia (Kim, Kim, Na, Hahn, Cho, & Yang, 2016).

Antibacterial Activity

- The study on 7-azetidinylquinolones as antibacterial agents highlights the importance of stereochemistry in enhancing antibacterial activity and oral efficacy. This research underscores the potential of azetidine derivatives in developing new antibacterial drugs (Frigola, Vañó, Torrens, Gómez-Gomar, Ortega, & García‐Granda, 1995).

Anti-Inflammatory and Neuroprotective Effects

- KHG26792 also inhibits ATP-induced activation of NFAT and MAPK pathways through P2X7 receptor in microglia, decreasing inflammatory responses. This demonstrates its potential as a therapeutic agent for diseases associated with microglial activation (Kim, Cho, Kim, Hahn, Choi, Yang, & Cho, 2015).

Wirkmechanismus

While the specific mechanism of action for “3-[(2-Chlorophenoxy)methyl]azetidine hydrochloride” is not available, a study on a similar compound, “3-(Naphthalen-2-Yl(Propoxy)Methyl)Azetidine Hydrochloride”, showed neuroprotective effects on brain ischaemia/reperfusion injury . It inhibited apoptotic damage, modulated inflammation, scavenged free radicals, ameliorated oxidative stress, and improved the energy metabolism of the brain .

Safety and Hazards

Eigenschaften

IUPAC Name |

3-[(2-chlorophenoxy)methyl]azetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO.ClH/c11-9-3-1-2-4-10(9)13-7-8-5-12-6-8;/h1-4,8,12H,5-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEBCZSHPUHVHOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)COC2=CC=CC=C2Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

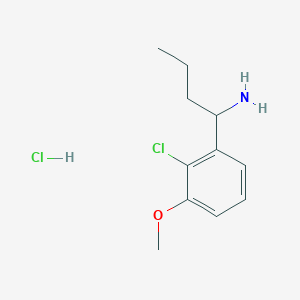

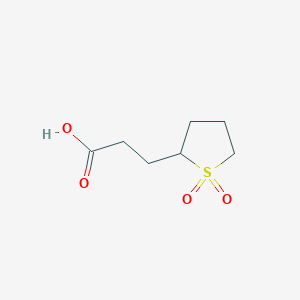

![1-[4-(2,2-Difluoroethoxy)-phenyl]-propan-2-one](/img/structure/B1471371.png)

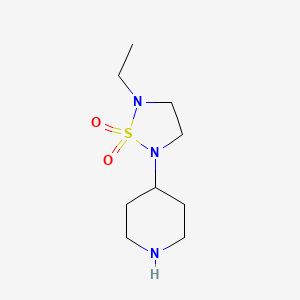

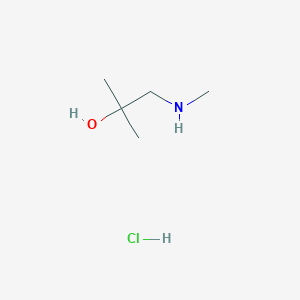

![3-[4-(2,2-Difluoropropoxy)-phenyl]-propionic acid](/img/structure/B1471372.png)

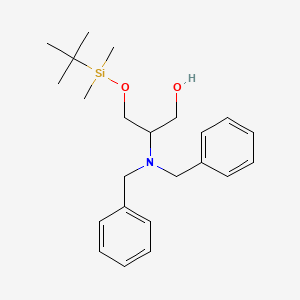

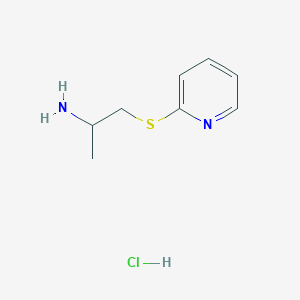

![1-[(Diethylamino)methyl]cyclobutan-1-ol](/img/structure/B1471380.png)